molecular formula C14H23ClN4O3S B4702521 N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4702521
M. Wt: 362.9 g/mol
InChI Key: VTWUMQCHVALMIW-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

The synthesis of N4-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the piperidine and sulfonyl groups. One common method involves the use of nucleophilic aromatic substitution and Buchwald–Hartwig arylamination . Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It acts by inhibiting the activity of these enzymes, which play crucial roles in various cellular processes. The pathways involved include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-based molecules. For example:

Properties

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O3S/c1-11-13(15)10-18(17-11)7-3-6-16-14(20)12-4-8-19(9-5-12)23(2,21)22/h10,12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUMQCHVALMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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